Welcome to the BenchChem Online Store!
molecular formula C9H8ClFO B134241 2-Chloro-4'-fluoropropiophenone CAS No. 81112-09-6

2-Chloro-4'-fluoropropiophenone

Cat. No. B134241
M. Wt: 186.61 g/mol
InChI Key: AGQLOTJUTCKLOE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05246928

Procedure details

A solution of 2-chloropropionyl chloride (49 ml) in dichloromethane (50 ml) was added to a mixture of anhydrous aluminium trichloride (55.5 g) in dichloromethane (120 ml). The mixture was stirred for 10 minutes at room temperature and then a solution of fluorobenzene (39.5 ml) in dichloromethane (30 ml) was added dropwise. The resulting mixture was stirred for one hour, allowed to stand for 16 hours and then poured on to an icehydrochloric acid mixture. The two phase mixture was vigorously stirred at room temperature for 11/2 hours, separated and the aqueous layer washed with dichloromethane (2×50 ml). The combined organic extracts were then washed with aqueous sodium hydroxide (3N, 2×100 ml), water (1×100 ml) and brine (1×100 ml), dried (MgSO4) and evaporated under reduced pressure to afford 2-chloro-1-(4-fluorophenyl)-1-propanone, 71.3 g.
Quantity
49 mL
Type
reactant
Reaction Step One
Quantity
55.5 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
120 mL
Type
solvent
Reaction Step One
Quantity
39.5 mL
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][CH:2]([CH3:6])[C:3](Cl)=[O:4].[Cl-].[Cl-].[Cl-].[Al+3].[F:11][C:12]1[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1>ClCCl>[Cl:1][CH:2]([CH3:6])[C:3]([C:15]1[CH:16]=[CH:17][C:12]([F:11])=[CH:13][CH:14]=1)=[O:4] |f:1.2.3.4|

Inputs

Step One
Name
Quantity
49 mL
Type
reactant
Smiles
ClC(C(=O)Cl)C
Name
Quantity
55.5 g
Type
reactant
Smiles
[Cl-].[Cl-].[Cl-].[Al+3]
Name
Quantity
50 mL
Type
solvent
Smiles
ClCCl
Name
Quantity
120 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
39.5 mL
Type
reactant
Smiles
FC1=CC=CC=C1
Name
Quantity
30 mL
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred for 10 minutes at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The resulting mixture was stirred for one hour
Duration
1 h
WAIT
Type
WAIT
Details
to stand for 16 hours
Duration
16 h
ADDITION
Type
ADDITION
Details
poured on to an icehydrochloric acid mixture
STIRRING
Type
STIRRING
Details
The two phase mixture was vigorously stirred at room temperature for 11/2 hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
separated
WASH
Type
WASH
Details
the aqueous layer washed with dichloromethane (2×50 ml)
WASH
Type
WASH
Details
The combined organic extracts were then washed with aqueous sodium hydroxide (3N, 2×100 ml), water (1×100 ml) and brine (1×100 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
evaporated under reduced pressure

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
ClC(C(=O)C1=CC=C(C=C1)F)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.